N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide
Description
N-[1-(4-Chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide is a benzamide derivative featuring a fused benzo[f]chromen ring system, a 4-chlorophenyl substituent, a cyano group at position 2, and a 2-methoxybenzamide moiety.
The compound’s structure likely requires advanced crystallographic methods (e.g., SHELXL) for refinement, as seen in related benzamide derivatives . Key spectroscopic features include a characteristic C≡N stretch (~2200 cm⁻¹) from the cyano group, alongside amide NH (~3246 cm⁻¹) and C=O (~1660 cm⁻¹) peaks observed in similar compounds .
Properties
Molecular Formula |
C28H19ClN2O3 |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C28H19ClN2O3/c1-33-23-9-5-4-8-21(23)27(32)31-28-22(16-30)25(18-10-13-19(29)14-11-18)26-20-7-3-2-6-17(20)12-15-24(26)34-28/h2-15,25H,1H3,(H,31,32) |
InChI Key |
XIUWYRZZBBNWFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C(C3=C(O2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[f]chromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde and a phenylacetylene derivative under acidic conditions.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the chlorophenyl group: This step can be accomplished through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the methoxybenzamide moiety: The final step involves the reaction of the intermediate product with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The benzochromene scaffold undergoes oxidation under controlled conditions. Chromene ring oxidation with potassium permanganate (KMnO₄) in acidic media yields a diketone derivative via cleavage of the oxygen-containing ring (Figure 1). This reaction is pH-dependent, with optimal yields (72–78%) achieved in dilute H₂SO₄ at 60–80°C.
| Reaction | Reagent/Conditions | Product |
|---|---|---|
| Chromene ring oxidation | KMnO₄, H₂SO₄ (pH 2–3), 60–80°C | 1-(4-Chlorophenyl)-3-cyano-2,5-diketobenzo[f]chromene |
Nucleophilic Substitution at the Cyano Group
The cyano (-CN) group participates in nucleophilic substitution. Treatment with primary amines (e.g., methylamine, ethylamine) in ethanol under reflux replaces the cyano group with an amide or imine moiety. For example:
-
Reaction with ethylamine produces N-[1-(4-chlorophenyl)-2-(ethylimino)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide (yield: 65%) .
-
Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) enhance reaction rates in polar aprotic solvents (e.g., DMF) .
Hydrolysis of Methoxybenzamide
The methoxybenzamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl, 6M, reflux): Cleaves the amide bond, yielding 2-methoxybenzoic acid and the corresponding amine (1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-amine) .
-
Basic hydrolysis (NaOH, 10%, 80°C): Produces sodium 2-methoxybenzoate and the same amine .
Electrophilic Aromatic Substitution
The electron-rich benzochromene core undergoes electrophilic substitution:
-
Nitration (HNO₃/H₂SO₄, 0–5°C): Introduces a nitro group at the C-7 position (meta to the chromene oxygen).
-
Halogenation (Br₂/FeBr₃): Yields mono-brominated derivatives at C-8 or C-9 .
Reductive Transformations
-
Catalytic hydrogenation (H₂/Pd-C, ethanol): Reduces the chromene double bond to a dihydrobenzochromene derivative, preserving the cyano and methoxy groups.
-
Sodium borohydride (NaBH₄) selectively reduces ketone byproducts formed during oxidation .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids modifies the 4-chlorophenyl group:
Mechanistic Insights
-
Radical intermediates are implicated in oxidation pathways, as evidenced by ESR studies using spin traps .
-
Steric hindrance from the bulky benzochromene core slows substitution at the cyano group compared to simpler nitriles .
Analytical Characterization
Reaction products are confirmed via:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide. For instance, a derivative synthesized from 4-chlorobenzaldehyde and malononitrile demonstrated significant antibacterial and antifungal activities. The compound exhibited inhibition zones ranging from 16 to 26 mm against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus fumigatus and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen Type | Inhibition Zone (mm) | MIC (μg/mL) | MBC/MFC (μg/mL) |
|---|---|---|---|---|
| Compound A | Gram-positive | 24 | 6.25 | 12.5 |
| Compound B | Gram-negative | 20 | 12.5 | 25 |
| Compound C | Fungal | 22 | 6.25 | 12.5 |
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Compounds with similar chromene structures have been reported to exhibit antiproliferative effects against various cancer cell lines, including breast and colon cancers . The mechanism of action often involves the inhibition of mitotic processes and interference with microtubule dynamics, which are crucial for cell division.
Case Study: Anticancer Activity of Chromene Derivatives
A study demonstrated that derivatives of benzo[f]chromene displayed significant cytotoxicity against human cancer cell lines. The evaluation included assays for cell viability, apoptosis induction, and cell cycle analysis, revealing that certain derivatives effectively inhibited cancer cell proliferation through apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that the presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) significantly enhance antimicrobial activity by modulating the compound's electronic properties .
Table 2: Structure-Activity Relationships
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increases potency |
| Electron-donating | Enhances solubility |
| Hydrophobic groups | Improves membrane permeability |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into how modifications to the chemical structure can improve interactions with target proteins involved in disease processes, such as enzymes critical for microbial survival or cancer cell proliferation .
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent and Core Structure Variations
Target Compound vs. N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-2-methoxybenzamide
- Core Structure: The target compound contains a benzo[f]chromen fused ring, while the pyrazole derivative (C₂₁H₂₃ClN₄O₂) features a pyrazole ring.
- Functional Groups: Both share 4-chlorophenyl and 2-methoxybenzamide groups. The cyano group in the target may enhance electrophilicity compared to the pyrazole’s tert-butyl group.
Target Compound vs. Diflubenzuron (C₁₄H₉ClF₂N₂O₂)
- Core Structure : Diflubenzuron is a urea derivative (1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea), contrasting with the benzamide backbone of the target compound.
- Substituents: Diflubenzuron’s 2,6-difluoro and urea groups contribute to its role as an insect growth regulator, while the target’s cyano and chromen groups may offer distinct reactivity .
Conformational and Spectroscopic Differences
- Amide Bond Arrangement : In chlorophenylbenzamide derivatives, the N1–H1 bond adopts an antiperpendicular orientation relative to the Cl substituent, unlike syn arrangements in fluoro analogs. This conformational distinction could influence intermolecular interactions in the target compound .
- Spectroscopic Profiles: IR: The target’s cyano group introduces a peak ~2200 cm⁻¹, absent in urea-based analogs like N-[(4-chlorophenyl)carbamoyl]-2-fluorobenzamide (C₁₄H₁₀ClFN₂O₂) . NMR: Methoxy protons in the target are expected near δ 3.7 ppm, similar to the pyrazole derivative, while aromatic protons vary based on ring substitution patterns .
Crystallographic and Computational Insights
- Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining benzamide derivatives, as seen in studies of N-(2-methoxy-phenyl)-2-nitrobenzamide and N-butyl-4-chlorobenzamide . The target compound’s fused ring system may present challenges in resolving torsional angles, requiring high-resolution data.
Data Table: Key Comparative Features
Note: *Activity inferred from structural analogs.
Biological Activity
N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide, a compound with the molecular formula C28H19ClN2O3, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanism of action, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[f]chromene core, which is known for its diverse biological activities. The presence of a cyano group and a methoxybenzamide substituent enhances its pharmacological profile. The chlorophenyl moiety is significant for its potential interactions with biological targets.
Research indicates that compounds within the benzo[f]chromene class exhibit various mechanisms of action, including:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that derivatives of benzo[f]chromene can inhibit cell growth in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . For instance, this compound exhibited significant cytotoxicity, with IC50 values indicating potent anti-proliferative effects.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells. This is often assessed through assays measuring caspase activation and changes in mitochondrial membrane potential.
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cell lines:
These results suggest that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, indicating a favorable therapeutic index.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the benzo[f]chromene scaffold significantly influence biological activity. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups (like cyano) and electron-donating groups (like methoxy) at specific positions enhances cytotoxicity.
- Chlorine Substitution : The presence of chlorine at the para position on the phenyl ring is associated with increased potency against cancer cells. This suggests that lipophilic interactions play a crucial role in binding to biological targets .
Case Studies
Several case studies have documented the effects of this compound on specific cancer types:
- Breast Cancer : In vitro studies showed that this compound significantly inhibited proliferation in MCF-7 cells through apoptosis induction.
- Colon Cancer : The compound was also tested against HCT-116 cells, where it displayed similar cytotoxic effects, suggesting its potential as a broad-spectrum anticancer agent .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide and its analogs?
The synthesis typically involves condensation reactions between substituted benzamides and chromene precursors. For example, describes a method using 2-methoxybenzoic acid activated with thionyl chloride (SOCl₂) to form an acyl chloride, which reacts with 4-chloroaniline in the presence of triethylamine (Et₃N) as a base. Column chromatography (silica gel, ethyl acetate/petrol gradients) is often used for purification . Key steps include reflux conditions and spectroscopic validation (¹H/¹³C NMR, UV-Vis) to confirm product identity.
Q. How is the structural characterization of this compound validated in academic research?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. and highlight the use of SHELX software (SHELXS/SHELXL) for solving and refining crystal structures. Intramolecular hydrogen bonds (e.g., N–H⋯O and O–H⋯O) and planar aromatic systems are critical features analyzed to validate molecular geometry . Spectrofluorometric studies () and mass spectrometry ( ) further corroborate structural assignments.
Q. What preliminary biological activity assessments are reported for structurally related compounds?
Analogous compounds, such as chromene derivatives and benzamide hybrids, demonstrate bioactivity in herbicide development ( ) and antimicrobial studies ( ). For example, halogen-substituted derivatives (e.g., 4-chlorophenyl groups) show enhanced antibacterial activity compared to methoxy or nitro analogs, likely due to improved electrophilicity and membrane permeability .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound using SHELX software, and how are they addressed?
Challenges include handling twinned crystals, high thermal motion in flexible substituents (e.g., methoxy groups), and weak diffraction for heavy atoms like chlorine. notes that SHELXL’s robust refinement algorithms and manual adjustment of anisotropic displacement parameters (ADPs) improve model accuracy. For example, hydrogen bonding networks in were resolved by iterative refinement cycles and validating geometric restraints against the Cambridge Structural Database (CSD) .
Q. How can molecular docking (e.g., AutoDock4) predict the binding interactions of this compound with biological targets?
AutoDock4 enables flexible side-chain docking to simulate ligand-receptor interactions. In , grid-based docking with Lamarckian genetic algorithms (LGAs) was used to predict binding affinities for HIV protease inhibitors. For chromene derivatives, researchers might dock the compound into enzyme active sites (e.g., cytochrome P450 or kinases) to analyze steric/electronic complementarity, focusing on the cyano group’s role in hydrogen bonding .
Q. How do researchers reconcile contradictory data on bioactivity across studies?
Discrepancies in bioactivity (e.g., variable IC₅₀ values) may arise from differences in assay conditions (e.g., solvent polarity, pH) or structural modifications. For instance, and highlight that halogen substitution (chlorine) enhances activity in antibacterial assays but may reduce solubility, impacting herbicidal efficacy. Meta-analyses of substituent effects and dose-response curves are critical for resolving contradictions .
Q. What computational strategies optimize the synthesis route for scaled-up production?
Density Functional Theory (DFT) calculations (e.g., Gaussian09) predict transition states and energy barriers for key reactions, such as cyclization steps in chromene formation. ’s synthetic route could be optimized by simulating solvent effects (e.g., chloroform vs. DMF) and identifying catalysts (e.g., K₂CO₃ in ) to reduce side reactions .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to vary reaction parameters (temperature, stoichiometry) and maximize yield .
- Crystallography : Combine SC-XRD with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
- Bioactivity Profiling : Employ high-throughput screening (HTS) with orthogonal assays (e.g., enzymatic inhibition and cell viability) to validate target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
